2-(4-Methoxyphenyl)-1,3-propanediol
Description
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
BZRJGCQJXBLREE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The following table summarizes structurally related 1,3-propanediol derivatives and their distinguishing features:
Physicochemical Properties
- Solubility: The presence of methoxy groups increases lipophilicity compared to hydroxylated analogs. In contrast, glycosylated derivatives like 7R,8S-dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside (from Xanthium sibiricum) show enhanced water solubility due to the glucopyranoside moiety .
- Stability : Methoxy-substituted derivatives are generally more stable under oxidative conditions than hydroxy-substituted analogs. For instance, β-O-4 lignin model compounds with methoxy groups (e.g., 3a ) resist enzymatic degradation better than their hydroxy counterparts .
Degradation Behavior
Studies on β-O-4 lignin model compounds reveal that substituents significantly influence degradation pathways. For example:
- 2-(4-Methoxyphenyl)-1,3-propanediol analogs (e.g., 3a ) undergo electrochemical C–O bond cleavage under constant-current electrolysis, yielding vanillin and other aromatic fragments. The methoxy group stabilizes intermediates, slowing degradation compared to hydroxy-substituted analogs .
- Threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol (from hawthorn) is more resistant to microbial degradation due to steric hindrance from the hydroxypropyl group .
Q & A
Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-1,3-propanediol, and what analytical methods validate its purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 4-methoxyphenyl precursors and propanediol derivatives. For example, lactone fragment synthesis involving 2-(4-Methoxyphenyl)-1,3-dioxane intermediates has been reported using acid-catalyzed cyclization . Post-synthesis, purity is validated via:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% threshold).
- Nuclear Magnetic Resonance (NMR) : Confirmation of structural integrity (e.g., methoxy proton singlet at δ 3.8 ppm and diol protons at δ 4.1–4.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 210.27 (C₁₂H₁₈O₃) .
Q. How is 2-(4-Methoxyphenyl)-1,3-propanediol characterized spectroscopically, and what spectral anomalies might arise?
- Methodological Answer :
- Infrared (IR) Spectroscopy : O–H stretching (3200–3500 cm⁻¹), C–O–C ether vibrations (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
- ¹³C NMR : Key signals include the methoxy carbon (δ 55 ppm), aromatic carbons (δ 110–160 ppm), and diol carbons (δ 65–70 ppm). Anomalies may arise from residual solvents (e.g., DMSO-d₆ at δ 39.5 ppm) or tautomeric shifts in polar solvents .
Q. What are the primary biological applications of this compound in preclinical research?
- Methodological Answer :
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (zone-of-inhibition measurements) .
- Drug Intermediate : Used in synthesizing analogs with enhanced bioavailability via esterification or etherification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often stem from:
- Purity Variability : Impurities >2% (e.g., residual solvents or byproducts) can skew bioassay results. Validate via HPLC-MS .
- Assay Conditions : Adjust parameters like pH (e.g., antioxidant activity is pH-sensitive) or cell line viability (e.g., HEK-293 vs. HepG2) .
- Structural Isomerism : Check for diastereomers (e.g., threo vs. erythro configurations) using chiral chromatography .
Q. What experimental design considerations are critical for studying its metal-chelating properties?
- Methodological Answer :
- Chelation Assays : Use UV-Vis titration (e.g., bathochromic shifts with Fe³⁺ or Cu²⁺) .
- Stoichiometry Determination : Job’s plot analysis to identify ligand-to-metal ratios .
- Competitive Binding Studies : Compare stability constants with EDTA or Schiff-base ligands using potentiometry .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or CYP450 enzymes) .
- QSAR Models : Correlate logP values (calculated via ChemDraw) with antimicrobial IC₅₀ values to optimize hydrophobicity .
- DFT Calculations : Assess electron density distribution (e.g., HOMO-LUMO gaps) to predict reactivity sites for functionalization .
Q. What advanced spectroscopic techniques elucidate its environmental degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
